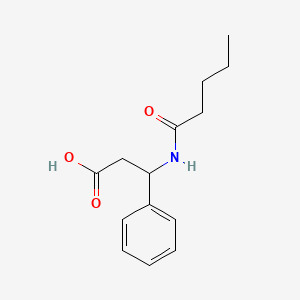
3-Pentanamido-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanamido-3-phenylpropanoic acid is a phenylalanine derivative, classified under phenylalanines. These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . The molecular formula of this compound is C14H19NO3, and it has a molecular weight of 249.31 g/mol .
Vorbereitungsmethoden
The synthesis of 3-Pentanamido-3-phenylpropanoic acid typically involves the reaction of phenylalanine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of phenylalanine and the acyl chloride . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Analyse Chemischer Reaktionen
3-Pentanamido-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Pentanamido-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Medicine: Research on this compound contributes to understanding metabolic pathways and potential therapeutic targets.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Pentanamido-3-phenylpropanoic acid involves its interaction with specific enzymes and receptors in the body. As a phenylalanine derivative, it may interact with enzymes involved in amino acid metabolism, such as aromatic-amino-acid aminotransferase . These interactions can influence various metabolic pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
3-Pentanamido-3-phenylpropanoic acid can be compared with other phenylalanine derivatives, such as:
3-Phenylpropanoic acid: This compound has a similar structure but lacks the amide group present in this compound.
Phenylacetylglutamine: Another phenylalanine derivative involved in metabolic pathways. The uniqueness of this compound lies in its specific amide functional group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
3-(pentanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(10-14(17)18)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
KXSMRHCHMHJBGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC(CC(=O)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
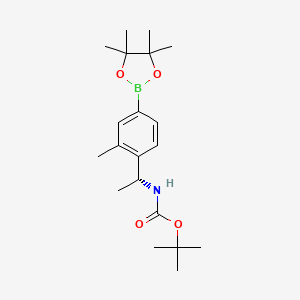
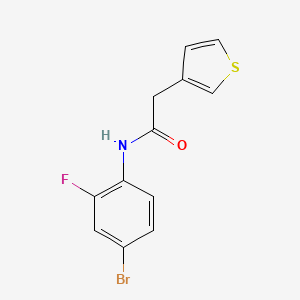

![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
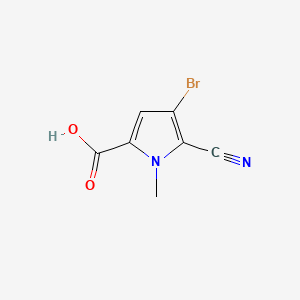
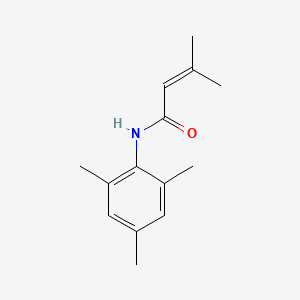
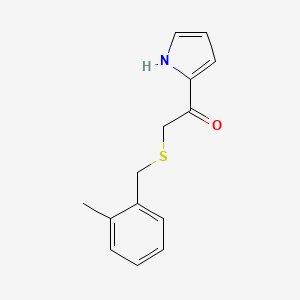
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

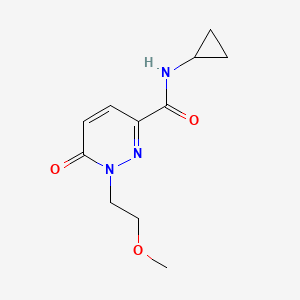
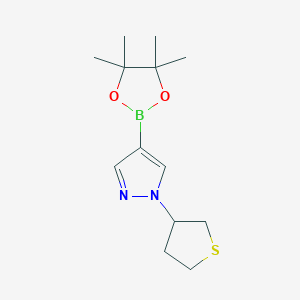

![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
